Sinularianin B

CAS No.:

Cat. No.: VC1924147

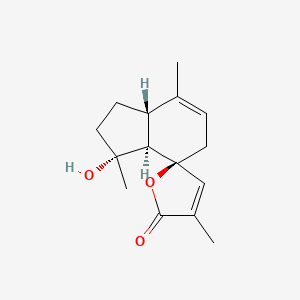

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20O3 |

|---|---|

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | (3R,3aR,4S,7aS)-3-hydroxy-3,3',7-trimethylspiro[2,3a,5,7a-tetrahydro-1H-indene-4,5'-furan]-2'-one |

| Standard InChI | InChI=1S/C15H20O3/c1-9-4-7-15(8-10(2)13(16)18-15)12-11(9)5-6-14(12,3)17/h4,8,11-12,17H,5-7H2,1-3H3/t11-,12-,14-,15+/m1/s1 |

| Standard InChI Key | DLOISKVCCRKXOL-GBOPCIDUSA-N |

| Isomeric SMILES | CC1=CC[C@]2(C=C(C(=O)O2)C)[C@@H]3[C@@H]1CC[C@@]3(C)O |

| Canonical SMILES | CC1=CCC2(C=C(C(=O)O2)C)C3C1CCC3(C)O |

Introduction

Chemical Structure and Properties

Sinularianin B features a unique molecular structure characterized by a valerenane skeleton with a spiro-butenolide moiety . This distinctive structural feature makes it particularly notable among sesquiterpenes isolated from marine sources. The compound is identified as (−)-sinularianin B, indicating its specific optical rotation . The structural elucidation of Sinularianin B has been accomplished through comprehensive spectroscopic analysis, including 1H and 13C NMR spectroscopy .

The chemical properties of Sinularianin B distinguish it from related compounds. It represents the only example of a valerenane-related sesquiterpene with a spiro-butenolide moiety reported in the literature . This structural uniqueness has made it a compelling target for total synthesis and further biological evaluation. The molecular architecture of Sinularianin B includes specific stereochemical features that are critical to its biological activity and structural integrity .

Source and Isolation

Natural Sources

Sinularianin B was originally isolated from the soft coral Sinularia sp., collected off the northeastern Taiwan coast in May 2004, at a depth of 10 meters . Subsequently, the compound has also been identified in Sinularia species collected from the South China Sea, specifically from Dongluo Island in Hainan province, China . The genus Sinularia is one of the most widely distributed soft corals, with approximately 90 species identified, of which more than 50 have been chemically examined .

Isolation Techniques

The isolation of Sinularianin B typically involves dissolution of the soft coral material in ethanol, followed by sequential chromatographic separations . The extraction and purification protocol generally includes:

-

Initial extraction with 85% ethanol

-

Separation by silica gel column chromatography

-

Further purification using Sephadex LH-20

This multi-step purification process allows for the separation of Sinularianin B from other structurally related compounds present in the soft coral extract, including other sinularianins (A, C-F) .

Biosynthetic Pathway

Research suggests that Sinularianin B is biosynthetically related to other sesquiterpenes isolated from Sinularia species. According to proposed biosynthetic pathways, Sinularianin E (compound 5) may serve as a precursor that generates a key intermediate (referred to as intermediate A) through dehydration reactions . This intermediate can undergo different reaction cascades to form various sinularianin derivatives, including Sinularianin B .

The proposed biosynthetic route to Sinularianin B involves:

-

Formation of intermediate A from Sinularianin E via dehydration

-

Transformation of intermediate A to valerenolic acid through intramolecular Diels-Alder cyclization

-

Further modification of valerenolic acid to produce Sinularianin B

Alternatively, intermediate A could undergo Michael addition under water attack, followed by immediate lactonization and Diels-Alder cyclization to directly yield Sinularianin B . This proposed biosynthetic relationship among the sinularianin compounds provides valuable insights into the natural production of these complex molecules in marine organisms.

Total Synthesis

First Enantioselective Total Synthesis

Biological Activities

NF-κB Inhibitory Activity

Sinularianin B has been evaluated for its ability to inhibit Nuclear Factor-κB (NF-κB) activation using cell-based HEK293 NF-κB luciferase reporter gene assays . NF-κB plays a crucial role in regulating immune responses to infection, and its dysregulation has been linked to various conditions including cancer, inflammatory diseases, autoimmune disorders, septic shock, viral infections, and improper immune development .

When tested at a concentration of 10 μg/mL, Sinularianin B demonstrated moderate inhibitory effects on NF-κB activation . In comparison, Sinularianin D (compound 4) exhibited more potent inhibition with an inhibitory rate of 43.0% at the same concentration, while Sinularianin A (compound 1) showed an inhibitory rate of 41.3% .

Relation to Traditional Anti-inflammatory Agents

The valerenane-related sesquiterpene structure of Sinularianin B is noteworthy because similar compounds have been isolated from the plant Valeriana officinalis, which has been traditionally used as an anti-inflammatory remedy in Europe . These compounds have demonstrated activity as inhibitors of NF-κB, suggesting a potential mechanistic basis for their anti-inflammatory properties . The structural similarity between Sinularianin B and these plant-derived compounds provides an interesting connection between terrestrial and marine natural products with anti-inflammatory potential.

Related Compounds

Sinularianin Family

Sinularianin B belongs to a family of related sesquiterpenes isolated from Sinularia species. This family includes:

-

Sinularianin A (compound 1): Possesses an unprecedented bicyclic skeleton called sinulariolane

-

Sinularianin C (compound 3): A structural analog of Sinularianin B with epoxide modification

-

Sinularianin D (compound 4): Shows configuration differences at H-1 and H-4 positions compared to Sinularianin B

-

Sinularianins E and F (compounds 5 and 6): Proposed biosynthetic precursors with different skeletal arrangements

Comparative NMR Data

The following table summarizes key NMR data differences between Sinularianin B (compound 2) and its structural analog Sinularianin D (compound 4):

| Position | Sinularianin B (2) | Sinularianin D (4) |

|---|---|---|

| H-4 | δ 2.57 | δ 2.90 |

| H₃-10 | δ 1.12 | δ 1.26 |

| H-9 | δ 1.99 | δ 1.55 |

| Configuration at H-1 and H-4 | α orientation | β orientation |

These spectroscopic differences highlight the subtle structural variations that can significantly impact the three-dimensional architecture and potentially the biological activities of these related compounds .

Research Significance

The discovery and characterization of Sinularianin B have contributed significantly to our understanding of marine natural products, particularly those derived from soft corals. The unique structural features of this compound have enhanced our knowledge of the chemical diversity present in marine organisms and expanded the known repertoire of sesquiterpene structures .

The biological activities of Sinularianin B, particularly its effects on NF-κB signaling, suggest potential therapeutic applications in inflammatory conditions and related disorders . The successful total synthesis of this compound has provided a foundation for the development of structural analogs with potentially enhanced biological properties .

Furthermore, the elucidation of biosynthetic relationships between Sinularianin B and other sesquiterpenes from Sinularia species offers insights into the natural production of these complex molecules and may inform bioinspired synthetic approaches to related structures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume